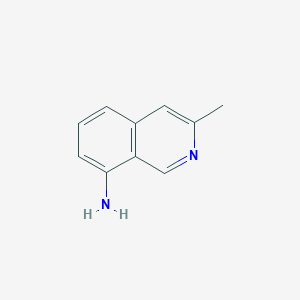
3-Methylisoquinolin-8-amine
Descripción general
Descripción
3-Methylisoquinolin-8-amine is a heterocyclic aromatic amine, part of the isoquinoline family. Isoquinolines are known for their structural complexity and biological activity. This compound features a methyl group at the third position and an amine group at the eighth position on the isoquinoline ring. Isoquinolines are often found in natural alkaloids and have significant pharmacological properties.
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Synthesis: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to produce isoquinolines.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamines with phosphoryl chloride to form isoquinolines.
Pictet-Spengler Reaction: This method involves the condensation of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods:
Catalyst-Free Processes: Recent advancements have led to the development of catalyst-free methods for the synthesis of isoquinolines, which are more environmentally friendly and cost-effective.
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium and copper, are often used to facilitate the synthesis of isoquinoline derivatives.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxides.
Reduction: Reduction of nitro derivatives can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin powder in the presence of hydrochloric acid.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products:
N-Oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Isoquinolines: Formed through electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Methylisoquinolin-8-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methylisoquinolin-8-amine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Quinoline: Similar in structure but lacks the additional methyl and amine groups.
Isoquinoline: The parent compound, without the methyl and amine substitutions.
8-Aminoquinoline: Similar in having an amine group at the eighth position but lacks the methyl group.
Uniqueness:
Propiedades
IUPAC Name |
3-methylisoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCINQIXGSTFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)

![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)

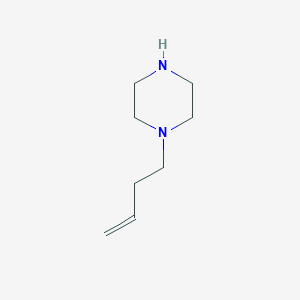
![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)
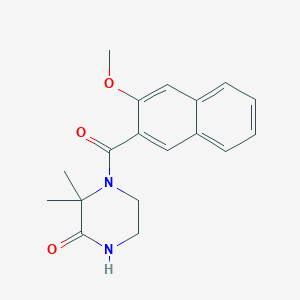
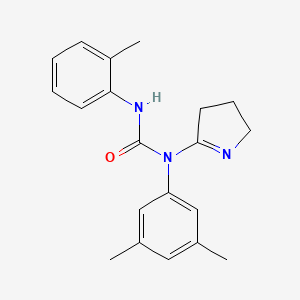

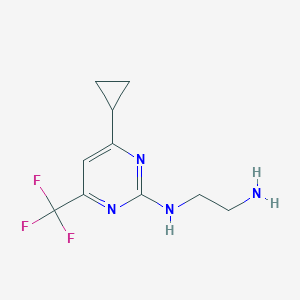

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2482060.png)
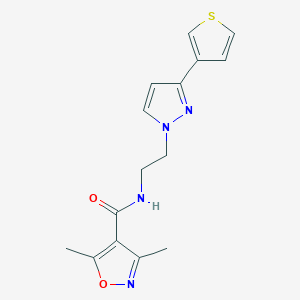
![N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide](/img/structure/B2482062.png)
